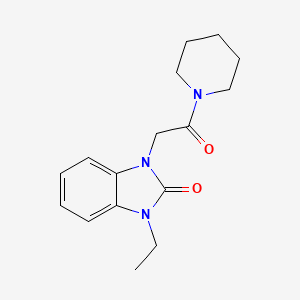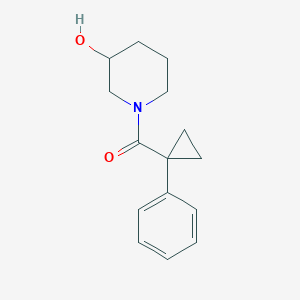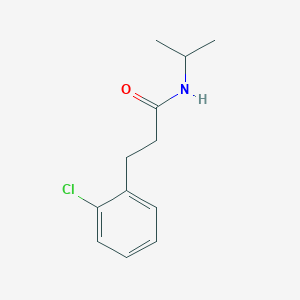
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Memantine and is used to treat Alzheimer's disease. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that helps to reduce the overstimulation of glutamate receptors in the brain.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide involves its ability to block the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. The 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor is responsible for the overstimulation of glutamate receptors in the brain, which can lead to neuronal damage and death. By blocking the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor, Memantine helps to reduce the overstimulation of glutamate receptors, thereby protecting neurons from damage and improving cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide are primarily related to its ability to block the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. This results in the reduction of glutamate-induced excitotoxicity, which is a major contributor to neuronal damage and death. Additionally, Memantine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neuroprotective protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide in lab experiments are primarily related to its ability to selectively block the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. This makes it an ideal tool for studying the role of glutamate-induced excitotoxicity in various neurological disorders. Additionally, Memantine has been found to have low toxicity, making it a safe tool for use in lab experiments.
The limitations of using 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide in lab experiments are primarily related to its specificity for the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. This limits its use in studying other receptors and pathways that may be involved in neurological disorders.
Future Directions
There are several future directions for the research and development of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide. One potential direction is the development of more selective 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor antagonists that target specific subtypes of the receptor. Additionally, research is needed to further understand the role of glutamate-induced excitotoxicity in various neurological disorders and to identify new therapeutic targets for the treatment of these disorders. Finally, the development of new drug delivery systems and formulations may help to improve the efficacy and safety of Memantine and other 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor antagonists.
Synthesis Methods
The synthesis of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide involves the reaction of 1-adamantanamine with 4-methylbenzoyl chloride in the presence of a base. The reaction yields 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide. This synthesis method has been extensively studied and optimized to produce high yields of pure Memantine.
Scientific Research Applications
The scientific research application of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide is primarily focused on its potential therapeutic applications. Memantine has been extensively studied for its neuroprotective effects and its ability to improve cognitive function in patients with Alzheimer's disease. Additionally, Memantine has been found to be effective in treating other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13-2-4-16(5-3-13)20-17(21)11-18-7-14-6-15(8-18)10-19(22,9-14)12-18/h2-5,14-15,22H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIATXWHKLIQZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)




![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)
![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)